N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a 4-methyl-1H-pyrazol-1-yl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases like cdk2 and p70S6Kβ . These kinases play crucial roles in cell cycle regulation and protein synthesis, respectively.
Mode of Action
Kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Inhibition of kinases like cdk2 and p70s6kβ can affect cell cycle progression and protein synthesis pathways, respectively .
Pharmacokinetics
Similar compounds are generally well-absorbed and have good bioavailability .
Result of Action
Inhibition of kinases like cdk2 can lead to cell cycle arrest, while inhibition of p70s6kβ can reduce protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Pyrazole Group: The 4-methyl-1H-pyrazol-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.
Benzylation: The final step involves the benzylation of the pyrimidine ring, which can be achieved using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness
N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and pyrazole moiety contribute to its potential as a versatile scaffold in drug discovery and other applications.
Properties
IUPAC Name |
N-benzyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPHKWUGGGBPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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